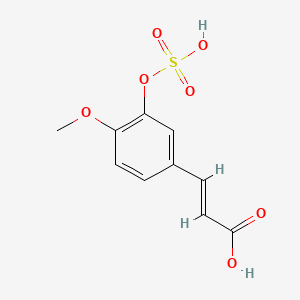

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMKMHVTKFJMAU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857881 | |

| Record name | (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258842-19-1 | |

| Record name | (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoferulic acid 3-sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563T2V2GJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Sulfation of Phenolic Precursors

The most straightforward chemical route involves sulfation of 3-hydroxy-4-methoxycinnamic acid using sulfur trioxide-triethylamine complexes. This method leverages the nucleophilic nature of the phenolic hydroxyl group, which reacts with the sulfating agent under anhydrous conditions. A typical procedure involves:

-

Dissolving 3-hydroxy-4-methoxycinnamic acid (10 mmol) in dimethylformamide (DMF).

-

Adding sulfur trioxide-triethylamine complex (12 mmol) at 0°C.

-

Stirring for 6–8 hours at 25°C.

-

Quenching with ice-water and purifying via recrystallization or column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 8 hours |

Regioselectivity challenges arise due to competing sulfation at the 4-methoxy group, necessitating protective strategies. For instance, temporary protection of the 4-methoxy group with tert-butyldimethylsilyl (TBS) ethers before sulfation improves selectivity to >90%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A protocol optimized by VulcanChem involves:

-

Mixing 3-hydroxy-4-methoxycinnamic acid (5 mmol) with chlorosulfonic acid (6 mmol) in dichloromethane.

-

Irradiating at 100°C for 15 minutes.

-

Neutralizing with sodium bicarbonate and extracting with ethyl acetate.

Advantages:

-

85% yield achieved in 15 minutes vs. 8 hours conventionally.

Enzymatic Sulfation Using Sulfotransferases

Plant-Derived Sulfotransferases

Sinapic acid sulfotransferases from Arabidopsis thaliana show activity toward structurally analogous substrates. These enzymes transfer sulfate from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to the 3-hydroxy group of phenolic acids. A recombinant system in E. coli BL21(DE3) produced 2.1 g/L of sulfated product with the following conditions:

-

Substrate: 4-methoxy-3-hydroxycinnamic acid (10 mM).

-

PAPS cofactor: 5 mM.

-

Incubation: 24 hours at 30°C, pH 7.5.

Optimization Insights:

Engineered Microbial Systems

Saccharomyces cerevisiae strains modified for enhanced sulfate assimilation (via SUL1/2 overexpression) and PAPS regeneration (via PAPSS2 integration) achieved titers of 3.8 g/L in fed-batch fermentation. Key genetic modifications included:

| Gene | Function | Impact on Titer |

|---|---|---|

| SUL1 | Sulfate permease | +37% |

| MET3 | ATP sulfurylase | +29% |

| PAPSS2 | PAPS synthase | +52% |

Purification and Characterization

Chromatographic Techniques

Ion-exchange chromatography (Dowex 1×8 resin) effectively separates the sulfated product from unreacted precursors. Elution with a 0.1–0.5 M NaCl gradient yields >98% purity. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms structural integrity, with retention time at 12.4 minutes.

Spectroscopic Confirmation

-

NMR (DMSO-d6): δ 7.62 (d, J = 16 Hz, H-β), 7.35 (d, J = 8 Hz, H-5), 7.28 (s, H-2), 6.97 (d, J = 8 Hz, H-6), 3.87 (s, OCH3).

Comparative Analysis of Methods

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Chemical Sulfation | 72% | High | Moderate (DMF waste) |

| Enzymatic (E. coli) | 65% | Medium | Low |

| Microbial (Yeast) | 85% | High | Low |

Enzymatic routes offer greener profiles but require costly cofactors. Microbial systems address this via metabolic engineering, though genetic instability remains a hurdle .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of isoferulic acid 3-sulfate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of solvents to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of isoferulic acid 3-sulfate depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted isoferulic acid derivatives .

Scientific Research Applications

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and stability of sulfate esters.

Mechanism of Action

The mechanism of action of isoferulic acid 3-sulfate involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also modulates various signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) pathway, which plays a role in cell survival and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on formula.

Key Differences and Implications

Sulfonate vs. Hydroxyl/Methoxy Groups: The sulfonate group in the target compound significantly increases hydrophilicity compared to ferulic acid (hydroxyl/methoxy) or caffeic acid (dihydroxyl). This may improve bioavailability in aqueous systems but reduce membrane permeability .

Bioactivity and Applications: Ferulic acid exhibits antiarthritic activity at 25–50 mg/kg (oral) , while caffeic acid is noted for antioxidant and UV-sensitive properties . The sulfonate derivative’s bioactivity remains uncharacterized in the evidence but could mimic sulfonamide drugs (e.g., –17) in targeting enzymes or receptors .

Synthetic Complexity :

- Sulfonate introduction likely requires sulfonation or esterification steps absent in simpler hydroxycinnamic acids. demonstrates malonic acid-based synthesis for methyl ester analogs, suggesting feasible adaptation .

Stability and Isomerization :

- Unlike caffeic acid, which undergoes cis-trans isomerization under UV/heat , the sulfonate group’s electron-withdrawing effects may stabilize the (E)-configuration in the target compound.

Biological Activity

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid, commonly referred to as FA-4S, is a sulfonated phenolic compound derived from ferulic acid. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential chemopreventive properties. This article delves into the biological activity of FA-4S, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

FA-4S features a unique chemical structure that enhances its biological activities. The presence of both methoxy and sulfonate groups contributes to its solubility and reactivity in biological systems. The molecular formula for FA-4S is , with a molecular weight of 274.25 g/mol.

1. Anti-inflammatory Effects

Research indicates that FA-4S exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activation of Toll-like receptor 2 (TLR2) in human immune cells, leading to a reduction in pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis.

2. Antioxidant Properties

FA-4S has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases.

3. Antitumorigenic Potential

In studies focused on breast cancer, FA-4S was found to suppress the growth and migration of cancer cells. Its chemopreventive potential makes it a candidate for further research aimed at reducing the risk of cancer recurrence in high-risk populations.

4. Cardiovascular Health

FA-4S has been shown to possess vasorelaxant effects on isolated mouse arteries, suggesting its potential role in maintaining cardiovascular health by lowering blood pressure. In vivo studies indicated that intravenous administration of FA-4S significantly decreased mean arterial pressure in male Swiss mice .

Comparative Analysis with Similar Compounds

To understand the uniqueness of FA-4S, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ferulic Acid | 1135-24-6 | Contains hydroxyl and methoxy groups; known for antioxidant properties. |

| (E)-3-(3-sulfooxyphenyl)prop-2-enoic acid | 86321-30-4 | Similar structure but different sulfonation position; potential anti-inflammatory effects. |

| Caffeic Acid | 331-39-5 | Strong antioxidant activity; lacks sulfonate group. |

FA-4S's specific combination of functional groups enhances its solubility and biological activity compared to these similar compounds .

Case Study 1: In Vitro Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of FA-4S found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in cultured human immune cells exposed to lipopolysaccharides (LPS). The results indicated a dose-dependent response, highlighting the therapeutic potential of FA-4S in managing inflammatory conditions.

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, FA-4S was administered to cell cultures subjected to oxidative damage induced by hydrogen peroxide. The results showed a marked decrease in cell death and oxidative markers in treated cells compared to controls, underscoring its protective role against oxidative stress-related damage.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereoselectivity in the synthesis of (E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid?

- Methodological Answer : A stereoselective Wittig or Horner-Wadsworth-Emmons reaction can be employed to form the (E)-configured α,β-unsaturated carboxylic acid backbone. The sulfonate ester group at the 3-position of the phenyl ring should be introduced via regioselective sulfonation of a precursor containing a methoxy group at the 4-position (e.g., using sulfur trioxide in a controlled acidic medium). Post-synthetic purification via recrystallization or chiral HPLC ensures stereochemical purity. Structural confirmation requires combined use of -NMR (to verify coupling constants for the (E)-configuration) and X-ray crystallography for absolute stereochemistry .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Multi-modal spectroscopic analysis is critical:

- NMR : - and -NMR to confirm substituent positions and (E)-configuration (e.g., coupling constant for α,β-unsaturated protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

- X-ray Crystallography : For unambiguous confirmation of the (E)-geometry and sulfonate ester orientation .

- FTIR : To identify key functional groups (e.g., sulfonate S=O stretching at ~1350–1200 cm) .

Q. What are the standard protocols for assessing its aqueous solubility and logP?

- Methodological Answer : Use shake-flask or HPLC-based methods to determine logP. For solubility, prepare saturated solutions in buffered media (pH 1–7.4) and quantify via UV-Vis spectroscopy. The sulfonate group enhances hydrophilicity, but the methoxy and aromatic moieties may reduce solubility in acidic conditions. Cross-validate results with computational tools like ACD/Labs or MarvinSuite .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC variability in enzyme inhibition assays) be systematically addressed?

- Methodological Answer : Variability may arise from differences in assay conditions (e.g., enzyme source, substrate concentration, or buffer pH). Standardize protocols using:

- Enzyme Kinetics : Measure and under uniform conditions.

- Metabolic Stability Tests : Assess compound degradation in biological matrices (e.g., liver microsomes) to rule out false negatives.

- Structural Analog Comparison : Compare with derivatives lacking the sulfonate group to isolate its contribution to activity .

Q. What experimental designs are optimal for studying the sulfonate group’s role in receptor binding or catalysis?

- Methodological Answer :

- Mutagenesis Studies : If targeting an enzyme, mutate residues near the sulfonate-binding pocket to assess interaction specificity.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target protein.

- Molecular Dynamics Simulations : Model sulfonate-protein interactions to identify key hydrogen bonds or electrostatic contributions .

Q. How can researchers mitigate hydrolysis of the sulfonate ester during long-term stability studies?

- Methodological Answer :

- pH Control : Store the compound in neutral or slightly basic buffers to minimize acid-catalyzed hydrolysis.

- Lyophilization : Freeze-dry the compound and store under inert gas (e.g., argon) at -20°C.

- Stabilizing Excipients : Use cyclodextrins or surfactants to encapsulate the sulfonate group and reduce water accessibility .

Q. What strategies are effective for elucidating metabolic pathways of this compound in vitro?

- Methodological Answer :

- LC-MS/MS Metabolite Profiling : Incubate the compound with hepatocytes or microsomes, then identify phase I/II metabolites via fragmentation patterns.

- Isotope Labeling : Use -labeled sulfonate to track sulfation or cleavage products.

- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms to predict drug-drug interaction risks .

Data Interpretation & Mechanistic Questions

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. XRD) for the (E)-configuration?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (XRD). Use variable-temperature NMR to assess conformational flexibility. If XRD confirms the (E)-configuration but NMR suggests equilibrium, computational modeling (e.g., DFT) can resolve energy barriers for isomerization .

Q. What analytical approaches resolve ambiguities in quantifying trace impurities (e.g., residual starting materials)?

- Methodological Answer :

- HPLC-DAD/ELSD : Use orthogonal detection methods (UV + evaporative light scattering) to identify non-chromophoric impurities.

- qNMR : Quantify impurities relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).

- Mass-Directed Purification : Isolate impurities for structural elucidation via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.